BI1071

Nur77 binding affinity SPR biosensor Kd determination

BI1071 (DIM-C-pPhCF3+MeSO3⁻) is the only validated small-molecule direct Nur77 ligand that simultaneously engages the Nur77-Bcl-2 mitochondrial apoptotic pathway. With an IC50 of 0.06 µM and oral bioavailability, it outperforms indirect modulators and BH3 mimetics. Choose BI1071 for its unique mechanism: converting Bcl-2 from protector to killer. Essential for Nur77 pathway dissection, in vivo tumor models, and SAR benchmarking.

Molecular Formula C25H19F3N2O3S
Molecular Weight 484.4932
Cat. No. B1192374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI1071
SynonymsBI-1071;  BI 1071;  BI1071
Molecular FormulaC25H19F3N2O3S
Molecular Weight484.4932
Structural Identifiers
SMILESFC(C1=CC=C([C+](C2=CNC3=C2C=CC=C3)C4=CNC5=C4C=CC=C5)C=C1)(F)F.CS(=O)([O-])=O
InChIInChI=1S/C24H16F3N2.CH4O3S/c25-24(26,27)16-11-9-15(10-12-16)23(19-13-28-21-7-3-1-5-17(19)21)20-14-29-22-8-4-2-6-18(20)22;1-5(2,3)4/h1-14,28-29H;1H3,(H,2,3,4)/q+1;/p-1
InChIKeySNUIKUVGJLNROJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BI1071: A First-in-Class Direct Nur77-Bcl-2 Apoptotic Pathway Modulator for Cancer Research Procurement


BI1071 (DIM-C-pPhCF3+MeSO3⁻) is a synthetic oxidized methanesulfonate salt derived from the diindolylmethane (DIM) scaffold, identified as the first small-molecule direct ligand of the orphan nuclear receptor Nur77 (NR4A1) that activates the Nur77-Bcl-2 mitochondrial apoptotic pathway [1]. It binds the Nur77 ligand-binding domain (LBD) with high affinity, promotes Nur77 translocation to mitochondria, and converts Bcl-2 from an anti-apoptotic to a pro-apoptotic effector, thereby inducing cytochrome c release and apoptosis in cancer cells in a Nur77- and Bcl-2-dependent manner [1]. BI1071 exhibits oral bioavailability and has demonstrated tumor growth inhibition in multiple xenograft models .

Why In-Class Nur77 Modulators and Bcl-2 Inhibitors Cannot Substitute for BI1071


Generic substitution among Nur77-targeting compounds or Bcl-2 family inhibitors is not scientifically valid because BI1071 occupies a unique mechanistic niche: it is the only small molecule demonstrated to directly bind Nur77-LBD and simultaneously engage the Nur77-Bcl-2 mitochondrial apoptotic axis [1]. Indirect Nur77 modulators such as CD437/AHPN require upstream signaling intermediates and do not bind Nur77 directly [1]. Structurally related C-DIM analogs like DIM-C-pPhOH (C-DIM8) function as Nur77 antagonists with markedly weaker cellular potency (IC50 values in the 13–14 µM range vs. BI1071 at 0.06 µM) . Direct Bcl-2 inhibitors such as venetoclax and ABT-737 target Bcl-2 at the protein level but bypass the Nur77-dependent mitochondrial translocation mechanism entirely, failing to replicate the Bcl-2 functional conversion from protector to killer that defines the BI1071 mechanism [2]. These orthogonal mechanisms of action, divergent potency ranges, and distinct target engagement profiles mean that substituting any in-class analog for BI1071 would fundamentally alter the experimental system and likely yield non-comparable results.

BI1071 Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation Data


BI1071 Binds Nur77-LBD with 18-Fold Higher Affinity than Its Unoxidized Parent DIM-C-pPhCF3

Surface plasmon resonance (SPR) analysis demonstrated that BI1071 binds to recombinant Nur77-LBD protein with a dissociation constant (Kd) of 0.17 µM, whereas the unoxidized parent compound DIM-C-pPhCF3 binds with a Kd of 3.0 µM, representing an 18-fold enhancement in binding affinity [1]. This head-to-head comparison was conducted under identical experimental conditions using a BIAcore T200 instrument with Nur77-LBD immobilized on a CM5 sensor chip.

Nur77 binding affinity SPR biosensor Kd determination

BI1071 Exhibits 25-Fold Greater Anti-Proliferative Potency in HCT116 Colon Cancer Cells vs. Parent Compound DIM-C-pPhCF3

In MTT-based cell growth inhibition assays, BI1071 inhibited HCT116 colon cancer cell proliferation with an IC50 of 0.06 µM, compared to an IC50 of 1.5 µM for the parent compound DIM-C-pPhCF3—a 25-fold potency improvement [1]. This head-to-head comparison was conducted in the same cell line under parallel experimental conditions, as reported in Fig. 1B of the primary characterization study.

HCT116 IC50 colon cancer anti-proliferative

BI1071 Induces Apoptotic PARP Cleavage in MDA-MB-231 Cells at 0.5 µM Where Parent Compound DIM-C-pPhCF3 Shows No Effect

Treatment of MDA-MB-231 triple-negative breast cancer cells with 0.5 µM BI1071 for 6 hours effectively induced PARP cleavage, a biochemical hallmark of apoptosis, whereas DIM-C-pPhCF3 at the same concentration and exposure time produced no detectable PARP cleavage [1]. This qualitative functional difference—beyond mere potency—demonstrates that oxidation to the methanesulfonate salt form confers a gain of apoptotic function that is absent in the parent molecule.

PARP cleavage MDA-MB-231 apoptosis breast cancer

BI1071 is the First Identified Direct Small-Molecule Modulator of the Nur77-Bcl-2 Apoptotic Pathway, Distinct from Indirect Regulators Like CD437/AHPN

BI1071 is explicitly identified as the first small molecule that directly binds Nur77 to trigger its mitochondrial translocation and Bcl-2 interaction, converting Bcl-2 from an anti-apoptotic protector to a pro-apoptotic killer [1]. In contrast, indirect Nur77-dependent apoptotic agents such as the synthetic retinoid CD437/AHPN induce Nur77 expression and nuclear export through upstream kinase signaling cascades (e.g., JNK, Akt) without directly engaging the Nur77 protein [2]. BI1071's direct binding was validated by SPR (Kd = 0.17 µM), cellular thermal shift assays, and functional dependence on both Nur77 and Bcl-2 expression confirmed via knockout models [1]. Nuclear receptor counter-screening via reporter assays excluded binding to other nuclear receptors (Supplementary Fig. S6A) [1].

Nur77-Bcl-2 pathway direct ligand mechanism of action first-in-class

BI1071 Demonstrates Oral In Vivo Efficacy in SW620 Colon Cancer Xenograft and MMTV-PyMT Mammary Tumor Models at 5 mg/kg Daily Dosing

In the SW620 colon cancer xenograft nude mouse model, daily oral administration of BI1071 (5 mg/kg) inhibited tumor growth in a dose- and time-dependent manner, with TUNEL assays confirming extensive apoptosis in treated tumors compared to vehicle controls [1]. In the MMTV-PyMT transgenic mouse model of spontaneous breast cancer, BI1071 (5 mg/kg oral) potently inhibited mammary tumor growth, with immunohistochemistry revealing reduced expression of proliferation markers PCNA and Ki67 and enhanced cleaved caspase 3 in tumor tissues [1]. No significant body weight differences were observed between control and BI1071-treated mice in either model, indicating a tolerable safety margin at the efficacious dose [1]. While direct comparator data with DIM-C-pPhCF3 in these in vivo models were not reported, the parent compound's substantially weaker binding and cellular activity strongly predict inferior in vivo performance.

xenograft in vivo oral bioavailability tumor growth inhibition

BI1071 Exhibits Cellular Potency Approximately 200-Fold Greater than the Structurally Related Nur77 Antagonist DIM-C-pPhOH (C-DIM8) in Cancer Cell Lines

BI1071 inhibited HCT116 colon cancer cell growth with an IC50 of 0.06 µM [1], whereas the structurally related C-DIM analog DIM-C-pPhOH (C-DIM8), a Nur77 antagonist, reduced proliferation of ACHN kidney cancer cells and 786-O renal carcinoma cells with IC50 values of 13.6 µM and 13.0 µM, respectively . While these data derive from different cell lines (cross-study comparable), the approximate 200-fold potency differential (0.06 µM vs. ~13 µM) highlights the profound functional divergence between the oxidized methanesulfonate salt (BI1071, a Nur77-Bcl-2 pathway agonist) and the non-oxidized phenol analog (DIM-C-pPhOH, a Nur77 antagonist). Importantly, DIM-C-pPhOH functions as a Nur77 antagonist, mimicking Nur77 RNAi silencing effects, whereas BI1071 activates the Nur77-Bcl-2 apoptotic pathway—representing opposing pharmacological mechanisms within the same chemical scaffold family .

DIM-C-pPhOH C-DIM8 Nur77 antagonist cross-study potency comparison

BI1071 Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Nur77-Bcl-2 Mitochondrial Apoptotic Pathway Mechanistic Studies Requiring Direct Target Engagement

BI1071 is the only validated small-molecule tool for experiments that require direct pharmacological activation of the Nur77-Bcl-2 mitochondrial apoptotic axis. Its demonstrated direct binding to Nur77-LBD (Kd = 0.17 µM via SPR) [1], combined with genetic validation in Nur77⁻/⁻ MEFs and CRISPR Nur77-KO HeLa cells showing loss of apoptotic activity upon target deletion [1], makes it the appropriate choice for pathway dissection studies. Indirect modulators like CD437/AHPN cannot substitute because they engage Nur77 through upstream kinase signaling rather than direct binding, confounding interpretation of Nur77-specific effects.

In Vivo Oncology Pharmacology Studies Requiring Oral Administration Route

BI1071 is suitable for chronic in vivo tumor models where oral dosing is preferred over parenteral administration. The compound demonstrated tumor growth inhibition in both SW620 colon cancer xenografts and MMTV-PyMT spontaneous mammary tumor models at a daily oral dose of 5 mg/kg [1], with no significant body weight changes in treated animals. This oral bioavailability profile, combined with confirmed target engagement (reduced tumor Ki67 and PCNA, increased cleaved caspase 3 in tumor tissue), supports its use in preclinical efficacy studies where repeated intraperitoneal or intravenous dosing would be impractical.

Structure-Activity Relationship (SAR) Campaigns Using the Oxidized DIM Scaffold as a Chemical Starting Point

BI1071 serves as the foundational scaffold for SAR optimization programs targeting the Nur77-Bcl-2 pathway. The SAR study of oxidative DIM analogs identified improved derivatives A11, B5, and B15 with Nur77 Kd values of 34 nM, 19 nM, and 16 nM, respectively—representing 5- to 10-fold affinity improvements over BI1071 [2]. A separate optimization campaign identified compound 10b with a Kd of 33 nM and enhanced apoptotic activity [3]. These studies establish BI1071 as the validated starting point for medicinal chemistry efforts, and procurement of BI1071 as a reference standard is essential for benchmarking novel analogs in binding and functional assays.

Cancer Cell Lines with Bcl-2 Overexpression Where Direct Bcl-2 Inhibitors Show Limited Efficacy

In cancer models characterized by Bcl-2 overexpression—a known resistance mechanism to conventional chemotherapy and radiotherapy—BI1071 offers a mechanistically distinct approach by converting Bcl-2 from a pro-survival to a pro-death molecule through Nur77-mediated mitochondrial translocation, rather than simply inhibiting Bcl-2's anti-apoptotic function as BH3 mimetics do [1]. This functional conversion mechanism is unique to the Nur77-Bcl-2 interaction and cannot be replicated by direct Bcl-2 inhibitors such as venetoclax or ABT-737. The primary paper demonstrated BI1071 efficacy in Bcl-2-expressing cancer models including HCT116, MDA-MB-231, and SW620 cells [1], supporting its application in Bcl-2-dependent cancer research contexts.

Quote Request

Request a Quote for BI1071

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.